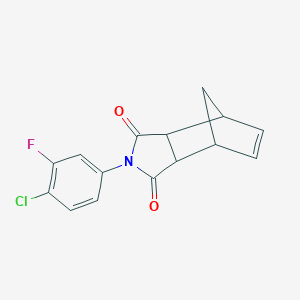![molecular formula C24H26N2O4S2 B297840 2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B297840.png)
2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-(phenylsulfanyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-(phenylsulfanyl)ethyl]acetamide, commonly known as MPT0B375, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MPT0B375 is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes including cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
MPT0B375 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inhibiting the activity of CK2, which is overexpressed in many types of cancer. MPT0B375 has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, MPT0B375 has been investigated for its anti-inflammatory and neuroprotective effects.
Mecanismo De Acción
MPT0B375 is a selective inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK2 has been implicated in the regulation of cell growth, differentiation, and apoptosis. MPT0B375 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
MPT0B375 has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. It has also been found to inhibit tumor growth in animal models. In addition, MPT0B375 has been investigated for its anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in animal models of arthritis and protect against neuronal damage in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPT0B375 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to exhibit high selectivity for CK2, which reduces the risk of off-target effects. However, MPT0B375 has some limitations as well. Its potency varies depending on the cell type and experimental conditions. In addition, its pharmacokinetic properties have not been fully characterized.
Direcciones Futuras
MPT0B375 has several potential future directions for research. It could be further investigated for its anti-cancer properties and its ability to inhibit tumor growth. It could also be studied for its anti-inflammatory and neuroprotective effects. In addition, the pharmacokinetic properties of MPT0B375 could be further characterized to optimize its therapeutic potential. Finally, MPT0B375 could be used as a tool compound to study the role of CK2 in various cellular processes.
Métodos De Síntesis
The synthesis of MPT0B375 involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4-methoxyaniline to form an intermediate product. This intermediate is then reacted with 2-mercaptoethylamine hydrochloride to obtain the final product, MPT0B375. The synthesis method has been optimized to produce high yields of the final product.
Propiedades
Nombre del producto |
2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-(phenylsulfanyl)ethyl]acetamide |
|---|---|
Fórmula molecular |
C24H26N2O4S2 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide |
InChI |
InChI=1S/C24H26N2O4S2/c1-19-12-14-21(15-13-19)32(28,29)26(22-10-6-7-11-23(22)30-2)18-24(27)25-16-17-31-20-8-4-3-5-9-20/h3-15H,16-18H2,1-2H3,(H,25,27) |
Clave InChI |
RQWFSGIMLBAZMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=CC=CC=C2)C3=CC=CC=C3OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=CC=CC=C2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297758.png)
![3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297763.png)
![Methyl 5-(3-bromophenyl)-6a-methyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297764.png)
![1,7,8,9,10,10-Hexachloro-4-(3,5-dimethylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297765.png)
![1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297766.png)

![4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B297768.png)
![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B297775.png)
![4-chloro-N-cyclohexyl-N-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297777.png)
amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297779.png)
![N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B297780.png)
![N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B297781.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B297782.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297783.png)